REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:25]=1[C:24](=[O:26])[CH2:23][CH2:22][CH2:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[NH4+]>C1COCC1>[C:2]1([O:1][CH2:8][CH2:9][CH2:10][NH:11][C:12]2[C:13]3[C:18]([N:19]=[C:20]4[C:25]=2[CH:24]([OH:26])[CH2:23][CH2:22][CH2:21]4)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8|
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
3,4-dihydro-9-(3-phenoxylpropyl)aminoacridin-1(2H)-one
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Quantity
|
2.47 g
|
Type
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reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCNC=1C2=CC=CC=C2N=C2CCCC(C12)=O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mechanically stirred solution was cooled in ice under nitrogen
|
Type
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FILTRATION
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Details
|
the inorganic salts were filtered off
|
Type
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CUSTOM
|
Details
|
the filtrate was evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
recrystallized from 1:1 dichloromethane/pentane
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
DRY_WITH_MATERIAL
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Details
|
after drying 2.17 g of product, mp 138°-140° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)OCCCNC=1C2=CC=CC=C2N=C2CCCC(C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |